molecular formula C17H14O5S B2807556 (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 844829-06-7

(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2807556
CAS No.: 844829-06-7
M. Wt: 330.35
InChI Key: RVXVIYMYLNQZND-DHDCSXOGSA-N
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Description

The compound (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran derivative characterized by a thiophene-substituted benzylidene moiety. Its core structure consists of a 2,3-dihydrobenzofuran scaffold with a keto group at position 3 and a (Z)-configured thiophen-2-ylmethylene substituent at position 2. The methoxypropanoate ester at position 6 contributes to its solubility and steric profile. This compound’s structural uniqueness lies in the thiophene ring, a sulfur-containing heterocycle, which distinguishes it from phenyl- or halogen-substituted analogs .

Properties

IUPAC Name

methyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-10(17(19)20-2)21-11-5-6-13-14(8-11)22-15(16(13)18)9-12-4-3-7-23-12/h3-10H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXVIYMYLNQZND-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a condensation reaction with a thiophene-containing aldehyde.

    Esterification: The final step involves the esterification of the intermediate compound with methyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In industry, the compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells. Its ability to undergo various chemical reactions also makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects depends on its interaction with molecular targets. The compound’s benzofuran core and thiophene ring can interact with enzymes or receptors, potentially modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a common benzofuran backbone with several structurally related analogs. Key differences arise from substituent variations at the benzylidene group (position 2) and the ester moiety (position 6). Below is a comparative analysis of substituent effects:

Compound ID Benzylidene Substituent Position 6 Ester Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Thiophen-2-ylmethylene Methyl propanoate C₁₈H₁₄O₅S ~342.37 (calc.) ~3.5* 5
3-Fluorophenyl Methyl propanoate C₁₉H₁₅FO₅ 342.32 3.8 5
5-Bromo-2-methoxyphenyl Methyl propanoate C₂₀H₁₈BrO₆ 433.25 ~4.1* 6
3-Methylthiophen-2-yl 3,4-Dimethoxybenzoate C₂₃H₂₀O₆S 424.46 ~4.0* 6
3-Methoxyphenyl Propanoate C₁₉H₁₆O₅ 324.3 3.8 5
4-tert-Butylphenyl Methyl acetate C₂₂H₂₂O₅ 366.4 5.2 5
3-Chlorophenyl Propanoic acid (free carboxylic acid) C₁₈H₁₃ClO₅ 344.75 ~3.2* 5

*Estimated based on structural similarity.

Key Observations:

  • The thiophene group in the target compound offers π-conjugation and moderate electronegativity due to sulfur’s lone pairs .
  • Steric Impact : Bulky substituents like 4-tert-butylphenyl () increase molecular weight and lipophilicity (XLogP3 = 5.2), whereas smaller groups (e.g., 3-methoxyphenyl in ) reduce steric hindrance .
  • Ester Variations: The 3,4-dimethoxybenzoate ester in introduces additional hydrogen bond acceptors and polar surface area compared to the simpler methyl propanoate in the target compound .

Physicochemical Properties

  • Lipophilicity (XLogP3) : The target compound’s XLogP3 (~3.5) is comparable to analogs with moderate substituents (e.g., 3-fluorophenyl: 3.8). Bulkier groups (e.g., tert-butyl) significantly increase lipophilicity, as seen in (5.2) .
  • Hydrogen Bonding : All analogs share 5–6 hydrogen bond acceptors, critical for solubility and target binding. The thiophene’s sulfur atom may engage in weaker hydrogen bonding compared to oxygen-containing groups .
  • Molecular Weight : The target compound (~342 g/mol) falls within the typical range for drug-like molecules, whereas halogenated analogs (e.g., : 433 g/mol) may face bioavailability challenges due to increased size .

Potential Implications of Substituent Variations

  • Thiophene vs. Phenyl : The thiophene ring in the target compound may enhance π-stacking interactions in biological systems compared to phenyl groups. However, it could reduce metabolic stability due to sulfur’s susceptibility to oxidation .
  • Fluorine () balances electronegativity with minimal steric impact .
  • Ester Modifications : The 3,4-dimethoxybenzoate in increases polarity, which might improve aqueous solubility but reduce membrane permeability .

Biological Activity

(Z)-Methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also known by its CAS number 848207-35-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and various studies that highlight its efficacy in medicinal chemistry.

The molecular formula of this compound is C16H12O5SC_{16}H_{12}O_{5}S, with a molecular weight of 316.33 g/mol. It includes functional groups that suggest potential interactions with biological targets, particularly due to the presence of the thiophene ring and the benzofuran moiety.

PropertyValue
Molecular FormulaC16H12O5SC_{16}H_{12}O_{5}S
Molecular Weight316.33 g/mol
CAS Number848207-35-2

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit significant antimicrobial properties. For instance, studies on related benzofuran derivatives have shown effective inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

A key area of interest is the compound's anticancer activity. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: A study involving a related compound showed that it could reduce cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM, indicating a promising therapeutic index for further development.

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin production and is a target for skin-whitening agents. Compounds structurally similar to (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate have been investigated for their inhibitory effects on tyrosinase activity.

Table 2: Tyrosinase Inhibition Studies

CompoundIC50 (µM)Reference
Kojic Acid24.09
Analog 117.62
Analog 31.12

The data indicates that some analogs exhibit significantly stronger inhibition than traditional agents like kojic acid.

The biological activity of (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and pigmentation disorders.
  • Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound has been linked to increased apoptosis in tumor cells, which is essential for its anticancer properties.

Q & A

Q. Discrepancies in reported anti-cancer activity: How to validate?

  • Case Study : One study reports IC₅₀ = 2.5 µM (MCF-7 cells), while another finds no activity at 10 µM .
  • Resolution :
  • Assay Conditions : Verify cell line authenticity, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (48 vs. 72 hours).
  • Metabolite Interference : Test if serum esterases hydrolyze the methyl ester to inactive acids in certain media .

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